molecular formula C18H14Cl2N2O3 B11319386 2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

Katalognummer: B11319386
Molekulargewicht: 377.2 g/mol
InChI-Schlüssel: TWTFVGPNOYNCTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a methoxyquinolinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Coupling with 8-methoxyquinoline: The 2,4-dichlorophenoxyacetic acid is then coupled with 8-methoxyquinoline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could produce a variety of substituted phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use as an intermediate in the production of agrochemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog without the quinoline moiety.

    8-methoxyquinoline: Lacks the dichlorophenoxy group but shares the quinoline core.

    N-(2,4-dichlorophenoxy)acetamide: Similar structure but without the methoxyquinoline group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the combination of the dichlorophenoxy and methoxyquinoline groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Eigenschaften

Molekularformel

C18H14Cl2N2O3

Molekulargewicht

377.2 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C18H14Cl2N2O3/c1-24-16-7-5-14(12-3-2-8-21-18(12)16)22-17(23)10-25-15-6-4-11(19)9-13(15)20/h2-9H,10H2,1H3,(H,22,23)

InChI-Schlüssel

TWTFVGPNOYNCTP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.